Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carbonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate typically involves the reaction of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Ethyl 2-(furan-2-carbonyl)-3-hydroxybutanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate.
Ethyl 2-furoate: A related ester with similar chemical properties.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its furan ring imparts aromaticity, while the carbonyl and ester groups provide sites for further chemical modification .
Biological Activity
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate, a compound with notable biological properties, has garnered attention in recent research for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and related case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring and carbonyl functionalities, which are crucial for its biological activity. The chemical formula is C11H12O5, with a molecular weight of approximately 224.21 g/mol. The structure can be visualized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound had significant growth inhibitory activity against several cancer types, including breast and colon cancer cells. The following table summarizes the cytotoxic effects observed:
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 5.86 | Induction of apoptosis and cell cycle arrest |
HCT15 (Colon Cancer) | 2.37 | Inhibition of proliferation |
NCI-H23 | 2.48 | Reactive oxygen species generation |
These findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle progression .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby potentially serving as an anti-inflammatory agent. This property is essential for treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : By generating ROS, it can lead to oxidative stress in cancer cells, promoting their death while sparing normal cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent for breast cancer .
- Case Study on Colon Cancer : Another investigation showed that this compound effectively inhibited the growth of HCT15 cells, with observed GI50 values indicating strong cytotoxicity .
Properties
CAS No. |
22997-07-5 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 |
InChI Key |
FMWDBBDGFITFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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